molecular formula C18H22N2O2S B11354501 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11354501
M. Wt: 330.4 g/mol
InChI Key: XFDPJZPQZJJNNX-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a phenoxy group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phenoxy group and the benzothiazole ring, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The acetamide linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the acetamide group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group yields quinones, while reduction of the benzothiazole ring produces dihydrobenzothiazoles.

Scientific Research Applications

2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and benzothiazole groups can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the phenoxy group and benzothiazole moiety in This compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H22N2O2S/c1-12(2)13-7-9-14(10-8-13)22-11-17(21)20-18-19-15-5-3-4-6-16(15)23-18/h7-10,12H,3-6,11H2,1-2H3,(H,19,20,21)

InChI Key

XFDPJZPQZJJNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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